molecular formula C15H14O3 B1170664 9-Cycloheptadecen-1-one CAS No. 1502-37-0

9-Cycloheptadecen-1-one

Cat. No. B1170664
CAS RN: 1502-37-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-9-Cycloheptadecen-1-one is a cyclic ketone.

Scientific Research Applications

Cycloaddition Reactions

9H-Cyclohepta[b]pyridin-9-one has been utilized in cycloaddition reactions, specifically in a copper-catalyzed [4+2] cycloaddition, to construct [3.2.2] bicycles. This process involves oxygen- and nitrogen-substituted terminal, disubstituted, trisubstituted, and cyclic alkenes, yielding cycloadducts as single constitutional isomers with diastereomeric ratios up to 5.6:1 (Gritsch et al., 2019).

Fragrance Industry

A toxicologic and dermatologic review of cycloheptadeca-9-en-1-one when used as a fragrance ingredient revealed it as part of the fragrance structural group macrocyclic ketones and derivatives. This compound is one of several structurally diverse ketones that are important in the fragrance industry (Mcginty et al., 2011).

Hydrogen Bonding Studies

Research on adenine and uracil derivatives in concentrated solutions demonstrated hydrogen bonding with themselves and each other, with implications for understanding molecular interactions in biological systems (Hamlin et al., 1965).

Crystallographic Studies

X-ray crystallographic studies on cycloheptadithiophene compounds, including 9H-cyclohepta[2,1-b:5,6-c']dithiophen-9-one, have been conducted. These studies provide insights into molecular structures, which are vital for understanding chemical properties and reactivity (Cynkier, 1976).

Organic Synthesis Applications

9-Cycloheptadecen-1-one, also known as civetone, was synthesized through olefin metathesis and used in the synthesis of various macrocyclic compounds. These syntheses have broad applications in organic chemistry, including the development of new pharmaceuticals and materials (Tsuji & Hashiguchi, 1980).

Magnetic Properties in Molecular Conductors

Research on phenalenyl-based neutral radical molecular conductors revealed that cycloheptyl and cyclooctyl-substituted radicals exhibit unique magnetic properties, contributing to the understanding of molecular conductors and their potential technological applications (Pal et al., 2007).

Fatty Acid Isomerization

A study on 9-hexadecenoic acid cis-trans isomerase from Pseudomonas sp. focused on the isomerization of the double bond of fatty acids. Understanding this enzyme's specificity and mechanism is important in biochemistry and industrial applications (Okuyama et al., 1997).

properties

CAS RN

1502-37-0

Molecular Formula

C15H14O3

Molecular Weight

0

IUPAC Name

(9E)-cycloheptadec-9-en-1-one

InChI

InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2/b2-1+

SMILES

C1CCCC=CCCCCCCCC(=O)CCC1

Origin of Product

United States

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